![molecular formula C24H22N2O2S5 B11643522 5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11643522.png)
5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic molecule that belongs to the class of heterocyclic compounds It features a benzothiazole moiety, a dithioloquinoline core, and various functional groups that contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Thioacetylation: The benzothiazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.
Formation of the Dithioloquinoline Core: The dithioloquinoline core is synthesized by reacting 2-chloro-3-formylquinoline with a suitable dithiol under acidic conditions.
Final Coupling: The benzothiazole thioacetyl derivative is coupled with the dithioloquinoline core under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the benzothiazole ring, potentially yielding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Antimicrobial Agents: The benzothiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, which could be useful in studying enzyme mechanisms or developing enzyme-targeted therapies.
Medicine
Anticancer Agents: The compound’s ability to interact with DNA and proteins suggests potential as an anticancer agent.
Anti-inflammatory Agents: Its structure may allow it to modulate inflammatory pathways, providing a basis for anti-inflammatory drug development.
Industry
Dyes and Pigments: The compound’s chromophoric properties make it suitable for use in dyes and pigments.
Sensors: Its ability to interact with various analytes can be harnessed in the development of chemical sensors.
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It can bind to DNA, proteins, and enzymes, altering their function.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 6-ethoxy-1,3-benzothiazole-2-thiol
- 4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline
Uniqueness
- Structural Complexity : The combination of benzothiazole, dithioloquinoline, and various functional groups makes it structurally unique.
- Versatility : Its ability to participate in diverse chemical reactions and its potential applications in multiple fields highlight its versatility.
Propiedades
Fórmula molecular |
C24H22N2O2S5 |
|---|---|
Peso molecular |
530.8 g/mol |
Nombre IUPAC |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C24H22N2O2S5/c1-5-28-14-7-8-16-18(11-14)31-23(25-16)30-12-19(27)26-17-9-6-13(2)10-15(17)20-21(24(26,3)4)32-33-22(20)29/h6-11H,5,12H2,1-4H3 |
Clave InChI |
CKSQTAOXWQRMGK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=C(C=C(C=C4)C)C5=C(C3(C)C)SSC5=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11643448.png)
![2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide](/img/structure/B11643456.png)
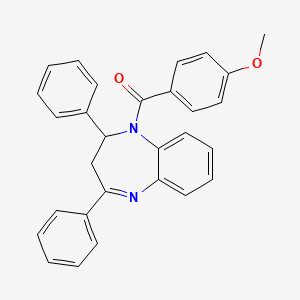
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11643473.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11643474.png)
![(2E)-1-(5-methylfuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11643475.png)
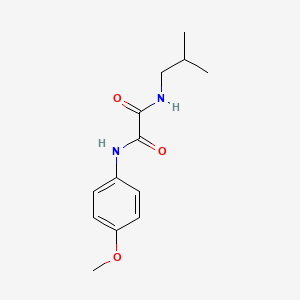
![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11643486.png)
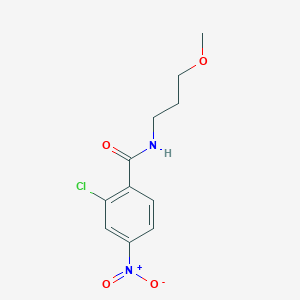
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone](/img/structure/B11643494.png)
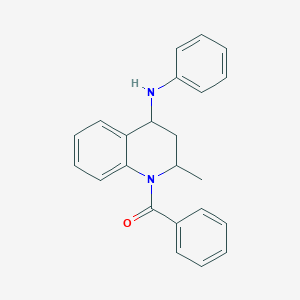
![N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B11643509.png)
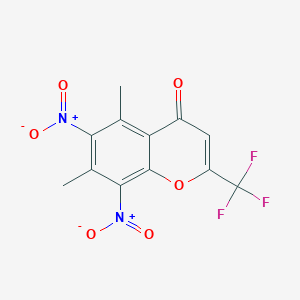
![ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11643527.png)
